![molecular formula C30H24Si B12556546 Dimethylbis[4-(phenylethynyl)phenyl]silane CAS No. 172874-38-3](/img/structure/B12556546.png)
Dimethylbis[4-(phenylethynyl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbis[4-(phenylethynyl)phenyl]silane is an organosilicon compound with the molecular formula C30H24Si It is characterized by the presence of two phenylethynyl groups attached to a silicon atom, which is also bonded to two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
Dimethylbis[4-(phenylethynyl)phenyl]silane can be synthesized through a multi-step process involving the reaction of phenylacetylene with dimethyldichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Dimethylbis[4-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.
Substitution: The silicon atom can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Halogenated silanes.
科学的研究の応用
Dimethylbis[4-(phenylethynyl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of dimethylbis[4-(phenylethynyl)phenyl]silane involves its interaction with various molecular targets and pathways. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions enable the compound to exert its effects in various chemical and biological processes.
類似化合物との比較
Similar Compounds
Phenylethynyltrimethylsilane: Contains a single phenylethynyl group attached to a silicon atom with three methyl groups.
Diphenylethynylsilane: Contains two phenylethynyl groups attached to a silicon atom without additional methyl groups.
Uniqueness
Dimethylbis[4-(phenylethynyl)phenyl]silane is unique due to the presence of two phenylethynyl groups and two methyl groups attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
172874-38-3 |
|---|---|
分子式 |
C30H24Si |
分子量 |
412.6 g/mol |
IUPAC名 |
dimethyl-bis[4-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C30H24Si/c1-31(2,29-21-17-27(18-22-29)15-13-25-9-5-3-6-10-25)30-23-19-28(20-24-30)16-14-26-11-7-4-8-12-26/h3-12,17-24H,1-2H3 |
InChIキー |
GXGASOOZBSKBIW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)C#CC2=CC=CC=C2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



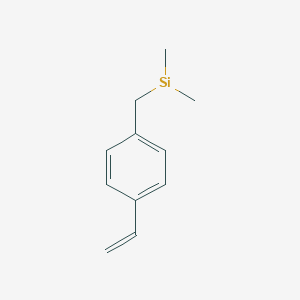
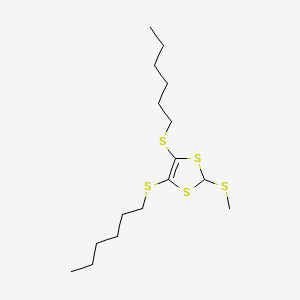
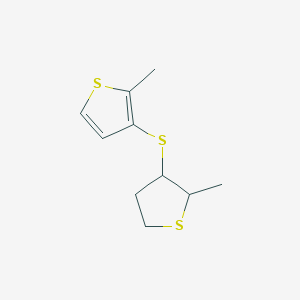
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)
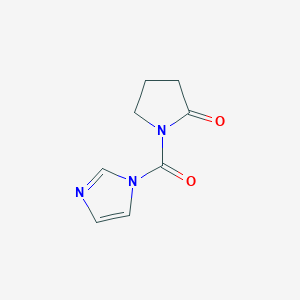
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
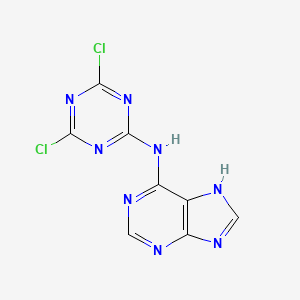
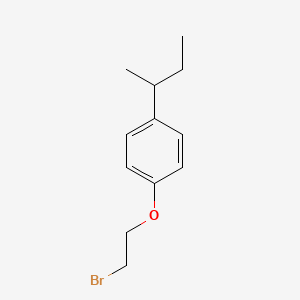


![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
